![molecular formula C9H8F3NOS B1307468 2-[3-(三氟甲基)苯氧基]乙硫酰胺 CAS No. 20293-32-7](/img/structure/B1307468.png)

2-[3-(三氟甲基)苯氧基]乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

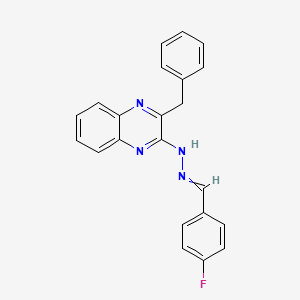

The compound 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide is a fluorinated organic molecule that is part of a broader class of compounds known for their unique properties and applications in chemistry. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions discussed can give insights into its potential characteristics and uses.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step processes and the use of starting materials with specific functional groups. For instance, the synthesis of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, which shares a similar trifluoromethylphenoxy moiety, starts with ethyl 3-amino-4,4,4-trifluoro-2-butenoate and proceeds through six steps to yield the final product . This suggests that the synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide could also involve multiple steps and careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using various characterization techniques, including IR, UV–vis spectroscopy, and X-ray single-crystal determination. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed using these methods, and its molecular geometry was analyzed using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These techniques could similarly be applied to determine the molecular structure of 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including click reactions, as seen with the synthesis of a triazol ring from a sugar azide and a fluorinated phthalonitrile . Additionally, reactions involving phenyliodine(III) bis(trifluoroacetate) (PIFA) demonstrate the introduction of hydroxy groups and N-iodophenylation in the presence of electron-withdrawing or electron-donating groups . These reactions highlight the reactivity of fluorinated compounds and suggest that 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the trifluoromethyl group, which can impart unique characteristics such as increased stability and potential biological activity. The novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides exhibit some insecticidal or fungicidal activity, indicating that the trifluoromethyl group can enhance the biological efficacy of these molecules . This suggests that 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide may also possess distinct physical and chemical properties that could be explored for various applications.

科学研究应用

氟化化合物的合成和表征

氟化芳香族化合物(包括具有三氟甲基团的化合物)由于其独特的电子性质和稳定性而备受关注。研究已经证明了苯酚衍生物的苄基 C-H 三氟甲基化的方法,展示了在合成有效的酶抑制剂中的实际效用。这一过程突出了三氟甲基化化合物在药物开发和材料科学中的相关性 (Egami 等,2015).

高性能材料的开发

多项研究探索了新型氟化聚合物的合成和表征。例如,源自氟化异酞酰氯的氟化芳香族聚酰胺表现出良好的溶解性、热稳定性和电性能,使其适用于先进的材料应用 (Ge 等,2004)。此外,已经报道了在侧链中具有三氟甲基取代苯的器官可溶性聚酰亚胺的合成,表明由于其良好的溶解性和热稳定性而在电子工业中具有潜在用途 (Liu 等,2002).

光物理和光化学应用

三氟甲基化酞菁和相关化合物由于其良好的光物理和光化学性质,在癌症的光动力治疗 (PDT) 中显示出前景。研究已经合成和表征了用三氟甲基苯氧基取代的锌(II)和氯铟(III)酞菁,表明它们在 PDT 中作为光敏剂的潜力 (Ahmetali 等,2019).

先进的合成技术

已经开发了通过银介导的交叉偶联反应直接从未保护的酚合成芳基三氟甲基醚,突显了一种有效生成具有三氟甲基团的化合物的新方法。该技术为合成药物、农用化学品和材料开辟了新途径 (Liu 等,2015).

安全和危害

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

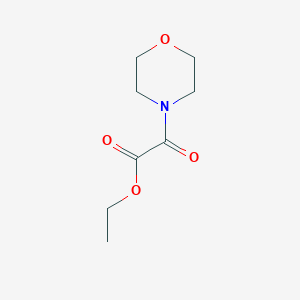

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPKSHGBXIELIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=S)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394243 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide | |

CAS RN |

20293-32-7 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)

![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)

![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)